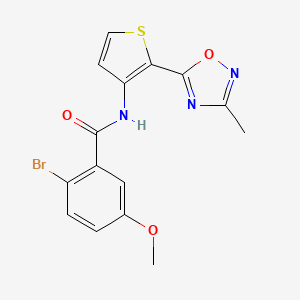![molecular formula C22H25N5O3 B2560099 3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione CAS No. 850780-96-0](/img/structure/B2560099.png)
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound was confirmed using spectral data 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives, including this compound, are synthesized through various chemical reactions. These reactions often aim at producing biologically active compounds.Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H23N5O3S and a molecular weight of 413.5 .Scientific Research Applications
Synthesis and Chemical Properties
Recent research has focused on the synthesis and chemical properties of related quinazoline derivatives. For instance, novel synthesis methods have been developed to create fully functionalized pyrazolo[3,4-b]pyridines and quinazolin-2,4-dione hybrid molecules, highlighting the versatility and potential of these compounds in medicinal chemistry and drug design (Charris-Molina et al., 2017; Abdelmonsef et al., 2020). These studies demonstrate innovative approaches to constructing complex molecular frameworks, which could be pivotal for the development of new therapeutic agents.
Antimicrobial and Antitumor Activities
A significant area of interest is the investigation of the antimicrobial and antitumor activities of quinazoline derivatives. Research has discovered that some quinazolin-2,4-dione analogs exhibit notable antibacterial properties, providing a basis for the development of new antibiotics (Frolova et al., 2011). Additionally, the synthesis of bioactive compounds bearing quinazoline moieties has shown promise in antitumor applications, suggesting these compounds could be potential candidates for cancer treatment (Maftei et al., 2013).
Insecticidal Properties
Another intriguing application is in the field of agriculture, where quinazoline derivatives have been evaluated for their insecticidal activity. Research into dihydropiperazine neonicotinoid compounds, which share structural similarities with quinazoline derivatives, indicates the potential of these compounds in developing new insecticides (Samaritoni et al., 2003). This could lead to safer and more effective solutions for pest control in agriculture.
Mechanism of Action
properties
IUPAC Name |
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c28-20(26-15-13-25(14-16-26)19-9-3-5-11-23-19)10-4-6-12-27-21(29)17-7-1-2-8-18(17)24-22(27)30/h1-3,5,7-9,11H,4,6,10,12-16H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSRXIZRVVCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2560016.png)
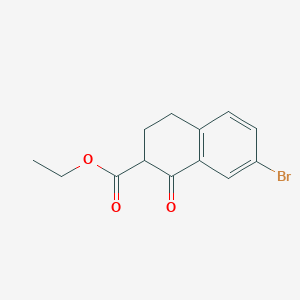
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560020.png)

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)
![1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2560023.png)

![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)
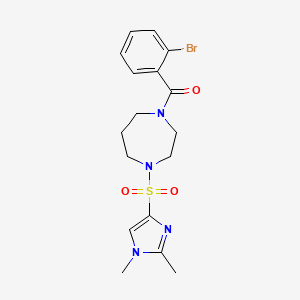
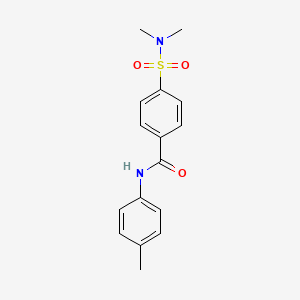

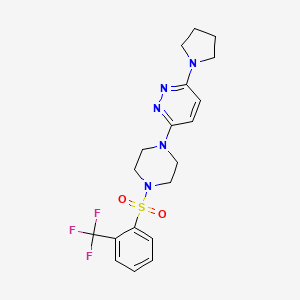
![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)
